molecular formula C14H20N2O2 B1628826 Benzyl 3-ethylpiperazine-1-carboxylate CAS No. 1031927-01-1

Benzyl 3-ethylpiperazine-1-carboxylate

Cat. No. B1628826
CAS RN: 1031927-01-1
M. Wt: 248.32 g/mol
InChI Key: QTRLCDJCCBXKQC-UHFFFAOYSA-N
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Description

Benzyl 3-ethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of Benzyl 3-ethylpiperazine-1-carboxylate consists of a benzyl group attached to a piperazine ring, which is further substituted with an ethyl group and a carboxylate group . The molecular weight of this compound is 248.32 .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of Benzyl 3-ethylpiperazine-1-carboxylate, such as its boiling point, melting point, and solubility, are not provided in the search results .

Scientific Research Applications

Medicinal Chemistry: Kinase Inhibitors

Benzyl 3-ethylpiperazine-1-carboxylate: is utilized in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in various cellular processes, and their dysregulation is associated with diseases like cancer. The piperazine ring in this compound acts as a scaffold, positioning pharmacophoric groups for optimal interaction with kinase targets .

Central Nervous System Agents

Due to its structural and conformational characteristics, Benzyl 3-ethylpiperazine-1-carboxylate is often incorporated into drugs targeting the central nervous system (CNS). It can enhance the physicochemical properties of CNS agents, improving their ability to cross the blood-brain barrier .

Pharmacokinetic Modifiers

The compound is also used to optimize the pharmacokinetic properties of drugs. Its basic and hydrophilic nature helps in modifying the absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic molecules, thereby enhancing their bioavailability .

Receptor Modulators

Benzyl 3-ethylpiperazine-1-carboxylate: serves as a key intermediate in the development of receptor modulators. These modulators can mimic or block the action of natural ligands, regulating receptor activity in various pathological conditions .

Synthetic Methodology: Buchwald–Hartwig Amination

In synthetic chemistry, this compound is involved in the Buchwald–Hartwig amination process. This reaction forms an aryl-amine bond, which is a common linkage in many pharmaceuticals. The piperazine moiety’s reactivity facilitates its insertion into complex molecules .

Bioactive Molecule Development

Lastly, the compound’s versatility in chemical reactions, such as aromatic nucleophilic substitution and reductive amination, makes it a valuable building block in the design and synthesis of bioactive molecules with potential therapeutic applications .

properties

IUPAC Name

benzyl 3-ethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRLCDJCCBXKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604182
Record name Benzyl 3-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1031927-01-1
Record name Benzyl 3-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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